11-デオキシ-16,16-ジメチルプロスタグランジンE2

概要

説明

科学的研究の応用

11-deoxy-16,16-dimethyl Prostaglandin E2 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

Biology: Investigated for its role in cellular processes and its effects on different cell types.

作用機序

11-デオキシ-16,16-ジメチル プロスタグランジン E2 の作用機序には、EP2 レセプターと EP3 レセプターとの相互作用が含まれます 。 これらのレセプターに結合することにより、この化合物は、タンパク質合成の刺激と酸化ストレスからの保護を含むさまざまな分子経路を通じてその効果を発揮します 。 これは、胃酸分泌の阻害と潰瘍形成の予防につながります .

類似の化合物との比較

類似の化合物

プロスタグランジン E2: 11-デオキシ-16,16-ジメチル プロスタグランジン E2 の天然アナログで、類似の生物学的活性を持っていますが、安定性が劣ります。

プロスタグランジン F2α: 別のプロスタグランジンアナログで、平滑筋収縮を誘発する役割で知られています。

16,16-ジメチル プロスタグランジン E2: 類似の生物学的活性を持つ、密接に関連する化合物.

独自性

11-デオキシ-16,16-ジメチル プロスタグランジン E2 は、他のプロスタグランジンアナログに比べて安定性と効力が向上しているため、ユニークです 。 胃酸分泌を阻害し、潰瘍形成を予防する能力は、科学研究と潜在的な治療的用途に役立つ化合物です .

生化学分析

Biochemical Properties

11-deoxy-16,16-dimethyl Prostaglandin E2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to stimulate the synthesis of multiple proteins, protecting renal proximal tubular epithelial cells . The nature of these interactions involves exerting anti-oxidative stress .

Cellular Effects

The compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 11-deoxy-16,16-dimethyl Prostaglandin E2 is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist for both EP2 and EP3 receptors, it plays a crucial role in these processes .

Dosage Effects in Animal Models

The effects of 11-deoxy-16,16-dimethyl Prostaglandin E2 vary with different dosages in animal models. It is an effective inhibitor of gastric acid secretion and ulcer formation in rats, with ED50 values of 1 mg/kg and 0.021 mg/kg respectively .

準備方法

合成経路と反応条件

11-デオキシ-16,16-ジメチル プロスタグランジン E2 の合成には、腎近位尿細管上皮細胞におけるタンパク質合成の選択的刺激を含む、複数のステップが含まれます 。 この化合物は通常、DMF、DMSO、エタノールなどの有機溶媒の組み合わせを使用して合成されます 。 反応条件は、多くの場合、室温貯蔵と最大2年間の安定性を伴います .

工業生産方法

11-デオキシ-16,16-ジメチル プロスタグランジン E2 の工業生産方法は、広範囲にわたって文書化されていません。 この化合物は、研究目的でさまざまな量で入手可能であり、比較的規模の大きな生産が行われていることを示しています .

化学反応の分析

反応の種類

11-デオキシ-16,16-ジメチル プロスタグランジン E2 は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体になる可能性があります。

還元: 還元反応は、この化合物に存在する官能基を変更できます。

置換: 置換反応は、分子に新しい官能基を導入できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな有機溶媒が含まれます 。 これらの反応の条件は、通常、所望の結果を得るために、制御された温度と特定のpHレベルを伴います。

形成される主要な生成物

これらの反応から形成される主な生成物には、11-デオキシ-16,16-ジメチル プロスタグランジン E2 のさまざまなアナログと誘導体が含まれており、これらはさまざまな生物学的活性と特性を持つ可能性があります .

科学研究の応用

11-デオキシ-16,16-ジメチル プロスタグランジン E2 は、次のようなさまざまな科学研究の用途を持っています。

化学: その特性と反応性を調べるためのさまざまな化学反応で試薬として使用されます。

生物学: 細胞プロセスにおける役割とそのさまざまな細胞タイプへの影響について調査されています。

類似化合物との比較

Similar Compounds

Prostaglandin E2: The natural analog of 11-deoxy-16,16-dimethyl Prostaglandin E2, with similar biological activities but less stability.

Prostaglandin F2α: Another prostaglandin analog, known for its role in inducing smooth muscle contraction.

16,16-dimethyl Prostaglandin E2: A closely related compound with similar biological activities.

Uniqueness

11-deoxy-16,16-dimethyl Prostaglandin E2 is unique due to its enhanced stability and potency compared to other prostaglandin analogs . Its ability to inhibit gastric acid secretion and prevent ulcer formation makes it a valuable compound for scientific research and potential therapeutic applications .

生物活性

11-deoxy-16,16-dimethyl prostaglandin E2 (DDM-PGE2) is a synthetic analog of prostaglandin E2 (PGE2) that exhibits significant biological activity through its interaction with specific receptors and cellular pathways. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and research findings.

Target Receptors

DDM-PGE2 primarily acts as an agonist for the EP2 and EP3 receptors. These receptors are part of the prostaglandin receptor family, which play crucial roles in various physiological processes, including inflammation and cellular homeostasis. The activation of these receptors leads to a cascade of intracellular signaling events that mediate the compound's biological effects.

Biochemical Pathways

Upon binding to EP2 and EP3 receptors, DDM-PGE2 stimulates the synthesis of protective proteins in renal proximal tubular epithelial cells (LLC-PK1). This action is particularly relevant in protecting these cells from nephrotoxicity induced by harmful metabolites such as hydroquinone . The compound also influences cellular processes by modulating cyclic adenosine monophosphate (cAMP) levels, which is critical for various signaling pathways.

Cellular Effects

DDM-PGE2 has been shown to exert protective effects against oxidative stress. For instance, it induces the expression of specific proteins associated with cytoprotection in renal cells. Research indicates that DDM-PGE2 enhances the synthesis of proteins such as heat shock protein 90beta (HSP90beta) and glucose-regulated protein 78 (GRP78), which are involved in stress response mechanisms .

Table 1: Key Proteins Induced by DDM-PGE2 in LLC-PK1 Cells

| Protein Name | Function |

|---|---|

| HSP90beta | Chaperone protein involved in stress response |

| GRP78 | Plays a role in protein folding and protection against stress |

| Elongation Factor 2 (EF-2) | Involved in protein synthesis |

| Actin | Structural protein important for cell shape |

Therapeutic Applications

DDM-PGE2 has potential applications in several medical contexts:

- Nephroprotection : Its ability to protect renal cells from oxidative damage makes it a candidate for therapies aimed at preventing kidney injury.

- Gastroprotective Effects : DDM-PGE2 has been observed to inhibit gastric acid secretion and prevent ulcer formation in animal models, highlighting its potential as a gastroprotective agent .

- Inflammatory Conditions : Given its role in modulating inflammatory responses through EP receptor activation, DDM-PGE2 could be explored for treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of DDM-PGE2:

- Nephroprotective Study : In a study examining the effects of DDM-PGE2 on LLC-PK1 cells, researchers found that treatment with DDM-PGE2 significantly reduced cell death induced by nephrotoxic agents. The protective effect was linked to increased expression of cytoprotective proteins .

- Gastrointestinal Studies : Another study demonstrated that DDM-PGE2 effectively reduced gastric motility and protected mucosal surfaces from damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs), indicating its utility in managing gastric injuries .

- Fibroblast Morphology Study : Research on human orbital fibroblasts showed that DDM-PGE2 induced significant morphological changes similar to those caused by PGE2, suggesting its effectiveness in altering cellular behavior through cAMP signaling pathways .

特性

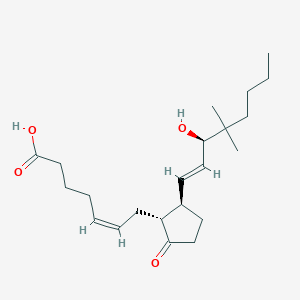

IUPAC Name |

(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVDFDWPQHXBA-QEJIITRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。